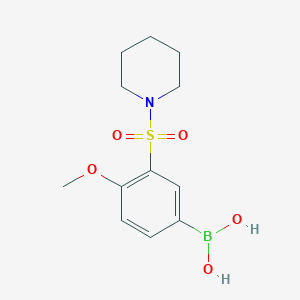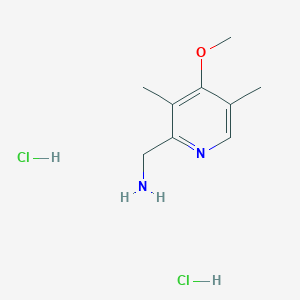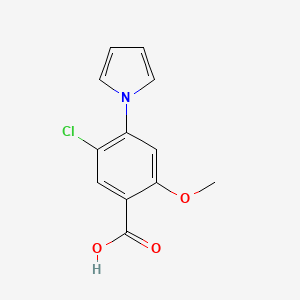
5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid
説明
5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives have been found to possess almost all types of pharmacological activities .
科学的研究の応用
Here is a comprehensive analysis of the potential scientific research applications of “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid”, based on the general applications of pyrrole and its derivatives:
Pharmaceuticals
Pyrrole-based compounds are known for their biological activity, which suggests that “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid” could be explored for its pharmaceutical properties. It may serve as a precursor or an intermediate in the synthesis of drugs targeting various diseases .
Polymers
Given that polypyrrole is a conductive polymer, there’s potential for this compound to be used in the development of new polymeric materials with enhanced electrical conductivity or other desirable properties .
Organic Synthesis
As a building block in organic synthesis, this compound could contribute to the creation of complex organic molecules, including natural products and pharmaceuticals .
Catalysis
Pyrrole derivatives can act as catalysts in polymerization processes. This compound might find use in catalytic systems to improve efficiency or selectivity in chemical reactions .
Material Science
The compound’s structure suggests it could be useful in material science, particularly in the development of new materials with specific optical or electronic properties .
Energy Storage
If related to polypyrrole nanofibers, this compound might have applications in energy storage solutions, such as batteries or supercapacitors .
Tissue Engineering
In line with applications of polypyrrole nanofibers, there’s potential for this compound to be used in tissue engineering, possibly as a scaffold material to support cell growth .
Organic Electronics
The electronic properties of pyrrole derivatives suggest that “5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid” could be utilized in the field of organic electronics, contributing to the development of organic transistors or sensors .
特性
IUPAC Name |
5-chloro-2-methoxy-4-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-11-7-10(14-4-2-3-5-14)9(13)6-8(11)12(15)16/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBFLHOEJYAUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



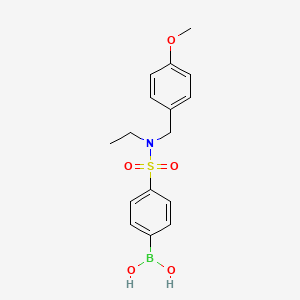

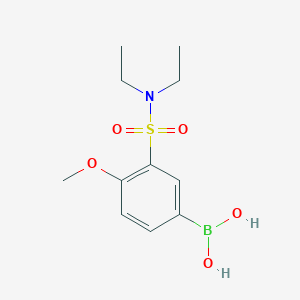

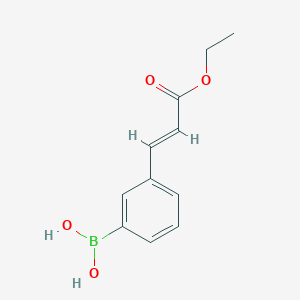
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
